3-(Trifluoromethyl)oxetan-3-ol

Lipophilic Efficiency tert-Butyl Isostere γ-Secretase Modulator

3-(Trifluoromethyl)oxetan-3-ol is a strategic fluorinated building block for drug discovery. Its strained oxetane ring combined with the electron‑withdrawing –CF₃ group uniquely modulates lipophilicity, metabolic stability, and H‑bonding—properties that non‑fluorinated analogs (e.g., 3‑methyloxetan‑3‑ol) cannot match. As a tert‑butyl isostere, it significantly improves LogD and LipE in lead optimization. Available in research quantities at ≥98% purity, it is optimized for parallel synthesis and high‑throughput medicinal chemistry campaigns.

Molecular Formula C4H5F3O2
Molecular Weight 142.08 g/mol
CAS No. 1403676-72-1
Cat. No. B1432676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)oxetan-3-ol
CAS1403676-72-1
Molecular FormulaC4H5F3O2
Molecular Weight142.08 g/mol
Structural Identifiers
SMILESC1C(CO1)(C(F)(F)F)O
InChIInChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2
InChIKeyDFMANELZPPUNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)oxetan-3-ol (CAS 1403676-72-1) as a Specialized Oxetane Building Block


3-(Trifluoromethyl)oxetan-3-ol (CAS 1403676-72-1) is a fluorinated oxetane derivative characterized by a trifluoromethyl (-CF₃) group and a tertiary hydroxyl group on a strained four-membered oxetane ring [1]. With the molecular formula C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research . The combination of the oxetane ring's polarity and the -CF₃ group's electron-withdrawing properties imparts unique physicochemical characteristics that are exploited to modulate drug-like properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity [2].

Why 3-(Trifluoromethyl)oxetan-3-ol Cannot Be Replaced by Unsubstituted or Methyl Oxetane Analogs


The trifluoromethyl group in 3-(trifluoromethyl)oxetan-3-ol fundamentally alters the compound's lipophilicity, metabolic stability, and hydrogen-bonding profile compared to non-fluorinated analogs like 3-methyloxetan-3-ol or unsubstituted oxetan-3-ol [1]. While the oxetane ring itself provides a constrained, polar scaffold, the -CF₃ substituent introduces strong electron-withdrawing effects and a significant increase in lipophilicity, enabling the compound to serve as a tert-butyl isostere with improved property profiles . This distinct combination of features cannot be replicated by substituting the -CF₃ group with a methyl or hydrogen, as these analogs exhibit different logP values, hydrogen-bond acceptor counts, and metabolic liabilities .

Quantitative Evidence for 3-(Trifluoromethyl)oxetan-3-ol Differentiation vs. Comparators


Lipophilicity Reduction Relative to tert-Butyl Analog in γ-Secretase Modulator Program

When incorporated into a γ-secretase modulator (GSM) scaffold, the trifluoromethyl oxetane moiety reduced lipophilicity (measured as LogD) compared to the corresponding tert-butyl analog [1]. This led to improved Lipophilic Efficiency (LipE), a key metric in drug design.

Lipophilic Efficiency tert-Butyl Isostere γ-Secretase Modulator

Enhanced Metabolic Stability Over tert-Butyl Analog in γ-Secretase Modulator Program

In the same γ-secretase modulator (GSM) study, the trifluoromethyl oxetane-containing compound exhibited improved metabolic stability relative to the tert-butyl GSM analogue [1].

Metabolic Stability tert-Butyl Isostere γ-Secretase Modulator

Broad pH Stability of Oxetane-Containing Fragments

A study on 2-sulfonyl-oxetane fragments demonstrated good stability across a wide pH range (1 to 10), with half-lives of 4–5 days at 25 °C [1]. While this study used substituted oxetanes rather than the specific compound 3-(trifluoromethyl)oxetan-3-ol, it provides class-level evidence of oxetane ring stability.

pH Stability Oxetane Ring Fragment-Based Drug Discovery

Higher Lipophilicity vs. 3-Methyloxetan-3-ol Analog

The presence of the trifluoromethyl group significantly increases lipophilicity. 3-(Trifluoromethyl)oxetan-3-ol has a consensus LogP of approximately 0.87 , while its methyl analog 3-methyloxetan-3-ol has a predicted XLogP3 of 0.0 . This difference of nearly one log unit can profoundly affect membrane permeability and distribution.

Lipophilicity LogP CF3 Effect

High Commercial Purity Enables Reproducible Synthesis

Vendors offer 3-(trifluoromethyl)oxetan-3-ol with standard purities of 95–98% . This level of purity ensures that the compound can be used directly in sensitive synthetic transformations without introducing significant impurities that could compromise yields or complicate purification.

Purity Batch Consistency Medicinal Chemistry

Optimal Application Scenarios for 3-(Trifluoromethyl)oxetan-3-ol in Research and Development


tert-Butyl Replacement in Lead Optimization

In medicinal chemistry programs seeking to reduce lipophilicity and improve metabolic stability while retaining steric bulk, 3-(trifluoromethyl)oxetan-3-ol can serve as a tert-butyl isostere. As demonstrated in a γ-secretase modulator study, this substitution decreases LogD and enhances LipE, potentially improving the drug-likeness of lead compounds [1].

Modulation of Lipophilicity in Fragment-Based Drug Discovery

For fragment-based approaches requiring fine-tuning of logP, the trifluoromethyl oxetane scaffold provides a distinct lipophilicity profile (consensus LogP ≈ 0.87) compared to non-fluorinated analogs (e.g., 3-methyloxetan-3-ol, XLogP3 = 0.0) . This allows for systematic exploration of structure-activity relationships in a higher logP space.

Synthesis of Metabolically Stable Chemical Probes

The oxetane ring's inherent stability across a broad pH range (1–10) and the reported metabolic stability advantages of trifluoromethyl oxetane over tert-butyl analogs make this compound valuable for constructing chemical probes and tool compounds intended for in vivo studies where stability is critical [2][3].

Building Block for High-Purity Library Synthesis

With commercially available purities of 95–98%, 3-(trifluoromethyl)oxetan-3-ol is suitable for use in parallel synthesis and high-throughput medicinal chemistry campaigns where consistent, high-purity starting materials are essential for reliable results and streamlined purification .

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